N'-[3-(1H-imidazol-1-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
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Overview
Description
N’-[3-(1H-imidazol-1-yl)propyl]-N-{2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound featuring an imidazole ring and a tricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(1H-imidazol-1-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, which is then linked to the tricyclic core through a series of condensation and cyclization reactions.
Imidazole Derivative Preparation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.
Linking to Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction followed by oxidation and cyclization steps. The final step involves the coupling of the imidazole derivative with the tricyclic core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the tricyclic core, potentially reducing double bonds or carbonyl groups.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution can be facilitated by reagents like alkyl halides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction of the tricyclic core can lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-[3-(1H-imidazol-1-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its imidazole moiety, which is known to interact with various biological targets.
Medicine
Medically, the compound shows potential as a therapeutic agent. The imidazole ring is a common pharmacophore in many drugs, and the tricyclic core can provide additional binding interactions, enhancing the compound’s efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N’-[3-(1H-imidazol-1-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with molecular targets through the imidazole ring and the tricyclic core. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, while the tricyclic core can provide additional hydrophobic interactions and steric effects.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in enzyme active sites and metal ion coordination.
Imidazole: A simple heterocyclic compound used as a building block in organic synthesis and pharmaceuticals.
Tricyclic Antidepressants: Compounds with a tricyclic core structure, used in the treatment of depression and other mood disorders.
Uniqueness
N’-[3-(1H-imidazol-1-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is unique due to its combination of an imidazole ring and a tricyclic core, which provides a distinct set of chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-16-11-14-10-15(9-13-3-1-7-24(16)17(13)14)22-19(27)18(26)21-4-2-6-23-8-5-20-12-23/h5,8-10,12H,1-4,6-7,11H2,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPMZGNLDXKVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCN4C=CN=C4)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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